molecular formula C20H25N3O3 B15042124 N-[2-(3-methylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline

N-[2-(3-methylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline

Cat. No.: B15042124
M. Wt: 355.4 g/mol
InChI Key: ZHJQTBYCGHDLFK-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where 3-methylphenol reacts with 2-chloroethylamine to form the intermediate 2-(3-methylphenoxy)ethylamine. This intermediate is then subjected to nitration using nitric acid to introduce the nitro group at the 2-position. Finally, the piperidin-1-yl group is introduced through a nucleophilic substitution reaction with piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and controlled reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine.

    Reduction: Hydrogen gas and palladium catalyst.

Major Products Formed

    Oxidation: Formation of corresponding amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

N-[2-(3-methylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(3-methylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidin-1-yl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline: Lacks the piperidin-1-yl group, which may affect its biological activity.

    N-[2-(3-methylphenoxy)ethyl]-5-(piperidin-1-yl)aniline: Lacks the nitro group, which may influence its reactivity and applications.

Uniqueness

N-[2-(3-methylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline is unique due to the presence of both the nitro and piperidin-1-yl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

N-[2-(3-methylphenoxy)ethyl]-2-nitro-5-piperidin-1-ylaniline

InChI

InChI=1S/C20H25N3O3/c1-16-6-5-7-18(14-16)26-13-10-21-19-15-17(8-9-20(19)23(24)25)22-11-3-2-4-12-22/h5-9,14-15,21H,2-4,10-13H2,1H3

InChI Key

ZHJQTBYCGHDLFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCNC2=C(C=CC(=C2)N3CCCCC3)[N+](=O)[O-]

Origin of Product

United States

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